7-(Difluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Difluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethylphenyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific reaction conditions.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a substitution reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
7-(Difluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound could be explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: It may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(Trifluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 7-(Difluoromethyl)-5-(4-methylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 7-(Difluoromethyl)-5-(4-ethylphenyl)-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Uniqueness
7-(Difluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H19F2N3 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H19F2N3/c1-3-11-4-6-12(7-5-11)13-9-14(16(17)18)21-15(19-13)8-10(2)20-21/h4-8,13-14,16,19H,3,9H2,1-2H3 |
InChI Key |
UIACVJCCUIDCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C)N2)C(F)F |
Origin of Product |
United States |
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